molecular formula C21H20N6O2 B2878703 1-Ethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide CAS No. 510761-95-2

1-Ethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide

Cat. No. B2878703
CAS RN: 510761-95-2
M. Wt: 388.431
InChI Key: FVJHYRZDZRVYDT-UHFFFAOYSA-N
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Description

1-Ethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition

Research has identified the utility of anthracene-labelled pyridine amide receptors in molecular recognition, highlighting the role of structural modifications like the presence of a hydroxyl group in enhancing selectivity and sensitivity towards specific molecules. For instance, an anthracene-labelled pyridine amide sensor was developed for the selective sensing of α-keto and hydroxy acids, functioning as an 'off–on' fluorescence switch, with pyruvic acid showing significant interaction due to the sensor's design (Ghosh & Masanta, 2006). Similarly, the recognition of acids involved in the Krebs cycle by another anthracene-coupled sensor demonstrates the compound's potential in biochemical applications, especially for selective sensing of maleic acid among a series of carboxylic acids (Goswami et al., 2011).

Synthetic Utility

The compound's structure serves as a foundation for synthesizing various heterocyclic compounds and amides with potential biological activities. For example, substituted amides of 2-hydrazino- and 2-ethylhydrazinocinchoninic acids were reacted with pyruvic acid to yield amides of 3-methyl-4-oxo-1,2,4-triazino[4,3-a]quinoline-10-carboxylic acid, demonstrating the compound's versatility in creating novel heterocyclic structures (Mikhalev et al., 1997). Additionally, the reaction of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives underscores the role of such compounds in facilitating the synthesis of esters or amides, offering a simple method for preparing alkyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylates (Shemchuk et al., 2007).

properties

IUPAC Name

7-ethyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-3-26-17(22)15(20(28)24-12-14-7-4-8-23-11-14)10-16-19(26)25-18-13(2)6-5-9-27(18)21(16)29/h4-11,22H,3,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJHYRZDZRVYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide

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